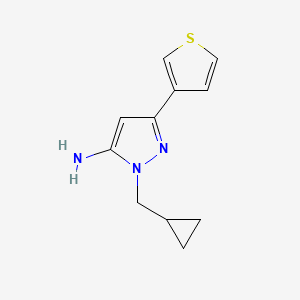

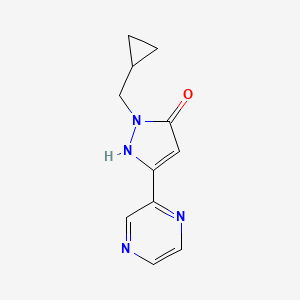

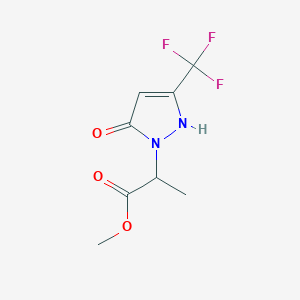

![molecular formula C10H15ClN2 B1484050 3-(Chlormethyl)-2-Isopropyl-2,4,5,6-Tetrahydrocyclopenta[c]pyrazol CAS No. 2092794-04-0](/img/structure/B1484050.png)

3-(Chlormethyl)-2-Isopropyl-2,4,5,6-Tetrahydrocyclopenta[c]pyrazol

Übersicht

Beschreibung

Pyrazole is a class of organic compounds with a five-membered aromatic ring structure containing two nitrogen atoms . Pyrazoles are known for their diverse functionality and stereochemical complexity .

Synthesis Analysis

Pyrazole derivatives can be synthesized using various methods. For instance, one study discussed the synthesis of dihydropyrano[2,3-c]pyrazoles using a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate .Molecular Structure Analysis

Pyrazoles have a five-membered ring structure with two adjacent nitrogen atoms. One nitrogen atom has a pyrrole-type (proton donor) character, and the other has a pyridine-type (proton acceptor) character .Chemical Reactions Analysis

Pyrazole-containing compounds are versatile as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .Physical And Chemical Properties Analysis

Pyrazoles can act as weak bases or acids, with the strength highly dependent on the nature of their substituent groups .Wissenschaftliche Forschungsanwendungen

Antibakterielle und Antimykotische Aktivitäten

Pyrazolderivate haben sich als vielversprechend für antibakterielle und antimykotische Eigenschaften erwiesen. Sie wurden gegen verschiedene Bakterienstämme wie E. coli, S. aureus, P. aeruginosa und Pilzstämme wie A. flavus und C. albicans getestet.

Entzündungshemmende und Analgetische Eigenschaften

Diese Verbindungen zeigen auch entzündungshemmende und analgetische Wirkungen, die durch Methoden wie die Tail Flick-Methode und die Carrageenan-induzierte Rattenpfotenödem-Methode nachgewiesen wurden .

Antitumoraktivität

Einige Pyrazolderivate wurden synthetisiert und auf Antitumoraktivität gegen humane Krebszelllinien wie MCF-7, EC-109, HGC-27 und PC-3 getestet .

Antioxidative Eigenschaften

Pyrazolverbindungen, die elektronendonierende Gruppen wie Methyl- und Halogenfunktionsgruppen enthalten, haben signifikante antioxidative Aktivitäten gezeigt .

Herbizide Anwendungen

Die herbiziden Eigenschaften von Pyrazolderivaten machen sie in der landwirtschaftlichen Forschung zur Kontrolle unerwünschten Pflanzenwachstums nützlich .

Fluorometrische Sonden

Pyrazolderivate wurden in wissenschaftlichen Studien als fluorometrische Sonden zum Nachweis von Ionen wie Kupfer und Zink verwendet .

Synthese Strategien

Verschiedene Synthese-Strategien für den Pyrazolkern umfassen den Mehrkomponentenansatz, dipolare Cycloadditionen, Cyclokondensation von Hydrazin mit Carbonylsystemen, unter Verwendung heterocyclischer Systeme und Mehrkomponentenansätze .

Wirkmechanismus

Target of Action

The primary target of 3-(Chloromethyl)-2-isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole is Succinate Dehydrogenase (SDH) . SDH is an important membrane complex in the tricarboxylic acid cycle, providing energy for the growth of pathogenic bacteria .

Mode of Action

3-(Chloromethyl)-2-isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole, as a Succinate Dehydrogenase Inhibitor (SDHI), interferes with the effects of the tricarboxylic acid cycle by occupying its site of action at succinate dehydrogenase . This leads to the death of the pathogen .

Biochemical Pathways

The compound affects the tricarboxylic acid cycle, a crucial biochemical pathway that provides energy for the growth of pathogenic bacteria . By inhibiting succinate dehydrogenase, the compound disrupts this energy production, leading to the death of the pathogen .

Pharmacokinetics

It is known that pyrazole-containing drugs may exert better pharmacokinetics and pharmacological effects compared with drugs containing similar heterocyclic rings .

Result of Action

The result of the action of 3-(Chloromethyl)-2-isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole is the death of the pathogen . It has been found to exhibit better in vitro activities than some other compounds against certain pathogens .

Safety and Hazards

Pyrazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Biochemische Analyse

Biochemical Properties

3-(Chloromethyl)-2-isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting the enzyme’s activity. This interaction is essential for its potential use in cancer treatment, as CDK2 inhibition can lead to the suppression of tumor cell proliferation .

Cellular Effects

The effects of 3-(Chloromethyl)-2-isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, the compound induces apoptosis by activating caspase pathways and increasing the expression of pro-apoptotic genes . Additionally, it has been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the apoptotic cascade .

Molecular Mechanism

At the molecular level, 3-(Chloromethyl)-2-isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity . This binding prevents the phosphorylation of downstream targets necessary for cell cycle progression. Furthermore, the compound can interact with DNA, causing DNA damage and triggering the DNA damage response pathway . This leads to cell cycle arrest and apoptosis in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Chloromethyl)-2-isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . The stability and degradation rate can vary depending on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of 3-(Chloromethyl)-2-isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . The threshold dose for these toxic effects varies among different animal models, highlighting the importance of dose optimization in preclinical studies.

Metabolic Pathways

3-(Chloromethyl)-2-isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidative dechlorination, followed by conjugation with glutathione, leading to the formation of water-soluble metabolites that are excreted in the urine . The interaction with cytochrome P450 enzymes can also affect the metabolic flux and levels of other metabolites in the liver.

Transport and Distribution

Within cells and tissues, 3-(Chloromethyl)-2-isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . The localization and accumulation of the compound are influenced by its physicochemical properties and interactions with cellular components.

Subcellular Localization

The subcellular localization of 3-(Chloromethyl)-2-isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole is crucial for its activity and function. The compound is primarily localized in the cytoplasm and mitochondria . It contains targeting signals that direct it to these specific compartments, where it interacts with various biomolecules to exert its effects . Post-translational modifications, such as phosphorylation, can also influence its subcellular localization and activity.

Eigenschaften

IUPAC Name |

3-(chloromethyl)-2-propan-2-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2/c1-7(2)13-10(6-11)8-4-3-5-9(8)12-13/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSRMXIOWMONTBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=C2CCCC2=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

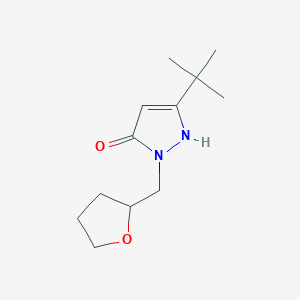

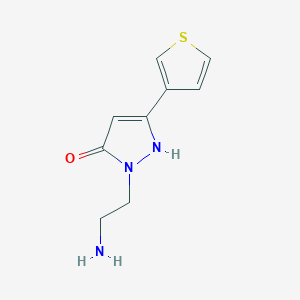

![2-(2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1483971.png)

![(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B1483973.png)